DES(1-methylpiperidinium)-17-oxo vecuronium

Description

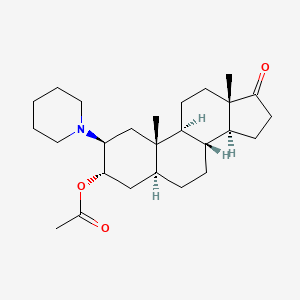

Structure

3D Structure

Properties

IUPAC Name |

[(2S,3S,5S,8R,9S,10S,13S,14S)-10,13-dimethyl-17-oxo-2-piperidin-1-yl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-3-yl] acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H41NO3/c1-17(28)30-23-15-18-7-8-19-20-9-10-24(29)25(20,2)12-11-21(19)26(18,3)16-22(23)27-13-5-4-6-14-27/h18-23H,4-16H2,1-3H3/t18-,19-,20-,21-,22-,23-,25-,26-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXBLBBBSJGPRGX-SSHVMUOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CC2CCC3C4CCC(=O)C4(CCC3C2(CC1N5CCCCC5)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@H]1C[C@@H]2CC[C@H]3[C@@H]4CCC(=O)[C@]4(CC[C@@H]3[C@]2(C[C@@H]1N5CCCCC5)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H41NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18668-29-6 | |

| Record name | DES(1-methylpiperidinium)-17-oxo vecuronium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018668296 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 18668-29-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DES(1-METHYLPIPERIDINIUM)-17-OXO VECURONIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5XX24TX476 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Derivatization of Des 1 Methylpiperidinium 17 Oxo Vecuronium

Retrosynthetic Analysis and Strategic Disconnections for the 2β,16β-Di(1-piperidyl)-5α-androstane-3α-ol-17-one Scaffold

A retrosynthetic analysis of the target molecule, 2β,16β-di(1-piperidyl)-5α-androstane-3α-ol-17-one (VII), reveals a logical pathway for its construction starting from simpler, commercially available steroidal precursors. The primary strategic disconnections involve the carbon-nitrogen bonds of the two piperidinyl groups at the C-2 and C-16 positions.

The synthesis can be traced back to a key intermediate, a diepoxy androstane (B1237026) derivative (VI). The formation of the two piperidinyl groups is envisioned through a nucleophilic ring-opening of the corresponding epoxide rings by piperidine. This key transformation, an SN2 reaction, is expected to establish the required stereochemistry at both the C-2/C-3 and C-16/C-17 positions.

Further disconnection of the diepoxy intermediate (VI) leads to a diene precursor, 17-acetoxy-5α-androstane-2,16-diene (V). The two epoxide rings can be installed via an oxidation reaction. The diene itself can be synthesized from 5α-androst-2-ene-17-ketone (IV) through an enolization and esterification process at the C-17 position.

Finally, the steroidal core (IV) can be traced back to the readily available starting material, epiandrosterone (II). This is achieved through an elimination reaction of a sulfonylated derivative of epiandrosterone (III). This entire retrosynthetic pathway highlights a semi-synthetic approach, leveraging the existing stereochemically rich framework of a natural steroidal product.

Total Synthesis Pathways and Mechanistic Considerations of Key Transformations

The forward synthesis of 2β,16β-di(1-piperidyl)-5α-androstane-3α-ol-17-one generally commences from epiandrosterone and involves a multi-step sequence that validates the retrosynthetic strategy.

The synthesis begins with the esterification of epiandrosterone (II) with p-toluenesulfonyl chloride to yield epiandrosterone sulfonyl ester (III). google.compatsnap.com This is followed by an elimination reaction to generate 5α-androst-2-ene-17-ketone (IV). google.compatsnap.com The subsequent enol esterification of (IV) with isopropenyl acetate (B1210297) produces 17-acetoxy-5α-androstane-2,16-diene (V). google.com

The synthesis of the target scaffold is heavily reliant on stereoselective and regioselective transformations to install the correct configuration at multiple chiral centers.

Epoxidation: A crucial step is the diepoxidation of the diene (V) to form (2α, 3α, 16α, 17α)-diepoxy-17β-acetyl-5α-androstane (VI). google.com This reaction, often carried out using reagents like hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA), proceeds stereoselectively from the less hindered α-face of the steroid, establishing the α-configuration of both epoxide rings. google.comunimi.it

Epoxide Ring-Opening: The subsequent reaction of the diepoxy intermediate (VI) with piperidine is a highly stereoselective and regioselective process. It involves a bimolecular nucleophilic substitution (SN2) mechanism where the piperidine attacks the less hindered carbon atoms of the epoxide rings (C-2 and C-16). This attack occurs from the opposite face (β-face), resulting in the desired 2β, 16β-dipiperidinyl substitution and the concomitant formation of a 3α-hydroxyl group. This step simultaneously sets four stereocenters to their required configurations, yielding the target compound, 2β, 16β-di(1-piperidyl)-5α-androstane-3α-hydroxyl-17-ketone (VII). google.com

While the synthesis of the specific intermediate 2β,16β-di(1-piperidyl)-5α-androstane-3α-ol-17-one relies on established methods, the broader field of vecuronium (B1682833) analog synthesis has seen the application of novel reagents, particularly in the final quaternization step to produce the active pharmaceutical ingredient.

Traditionally, methyl bromide has been used for the quaternization of the 16β-piperidine nitrogen to form vecuronium bromide. guidechem.com However, due to the hazardous nature of methyl bromide, alternative, more environmentally friendly reagents have been explored. Methyl trifluoromethanesulfonate has been successfully used as an efficient alkylating agent, followed by an anion exchange to yield the final bromide salt, thus avoiding the use of bromomethane. unimi.it

In the context of preparing the diepoxy intermediate (VI), reagents such as hydrogen peroxide in the presence of phthalic anhydride have been employed as an effective and less polluting oxidizing system, where the byproduct is water. google.com The development of novel catalysts, such as metal-organic frameworks (MOFs), is an active area of research in organic synthesis and could offer future improvements in selectivity and efficiency for various steps in the synthesis of complex molecules like vecuronium and its analogs. nih.gov

Solvent and Temperature: In the quaternization step to form vecuronium bromide, the choice of solvent is critical. Using acetone as a recrystallization solvent has been shown to simplify the purification process, avoiding the need for column chromatography. google.com The reaction temperature for quaternization is also controlled, often below 10°C, to manage the reaction's exothermicity and selectivity. guidechem.com

Catalyst: In the enol esterification step to form compound (V), p-toluenesulfonic acid has been utilized as an effective catalyst, leading to yields as high as 83.3%. google.com

Reaction Time: The use of microchannel modular reaction devices has been explored to significantly reduce reaction times. For the synthesis of 2β,16β-di(1-piperidyl)-5α-androstane-3α-hydroxyl-17-ketone (VII), a reaction time of 45 minutes was achieved using a microchannel reactor, compared to 70-72 hours in conventional batch processes, with an improved yield of 87.3%. google.com

Below is a table comparing conventional and optimized conditions for the synthesis of intermediate (VII).

| Parameter | Conventional Method (Patent CN101684139A) | Microchannel Reactor Method (Patent CN104829676A) |

| Reactants | (2α, 3α, 16α,17α)-diepoxy-17β-acetyl-5α-androstane, Piperidine | 2α, 3α-epoxy-16α-bromo-17-one-5α-androstane, Piperidine, Water |

| Reaction Time | 72 hours | 45 minutes |

| Temperature | Not specified (likely reflux) | 140°C |

| Yield | 74.0% | 87.3% |

| Notes | Multi-day reaction | Significant reduction in time, increased yield |

Semi-synthetic Approaches from Precursor Steroidal Compounds

The synthesis of 2β,16β-di(1-piperidyl)-5α-androstane-3α-ol-17-one is a prime example of a semi-synthetic approach. This strategy is highly advantageous for complex molecules like steroids, as it utilizes readily available and stereochemically defined starting materials derived from natural sources. umich.edu

The most common starting material for this synthesis is epiandrosterone (3β-hydroxy-5α-androstan-17-one), which is commercially available. unimi.it This precursor already contains the complete androstane carbon skeleton with the correct stereochemistry at several key positions. The synthetic challenge is then reduced to the regio- and stereoselective introduction of functional groups at the A and D rings of the steroid. This approach avoids the complexities and high costs associated with a total synthesis of the steroidal nucleus from simple acyclic precursors. The entire synthetic pathway described in section 2.2 is based on this efficient semi-synthetic strategy. google.com

Design and Synthesis of Chemically Modified Derivatives for Structure-Activity Relationship (SAR) Elucidation

The design and synthesis of chemically modified derivatives of the vecuronium scaffold are essential for elucidating structure-activity relationships (SAR). nih.govresearchgate.net These studies help to understand how different structural features contribute to the neuromuscular blocking activity, potency, duration of action, and side-effect profile. semanticscholar.orgsemanticscholar.org The intermediate 2β,16β-di(1-piperidyl)-5α-androstane-3α-ol-17-one serves as a versatile platform for creating such derivatives.

Key findings from SAR studies on aminosteroidal neuromuscular blocking agents include:

Quaternary Ammonium (B1175870) Groups: The presence of at least one quaternary ammonium group is crucial for activity, as it mimics the quaternary nitrogen of acetylcholine (B1216132) and binds to the nicotinic acetylcholine receptor. oup.comgoogleapis.com Monoquaternary compounds like vecuronium are potent, but bis-quaternary analogs like pancuronium (B99182) are also highly potent. researchgate.netoup.com The target compound of this article, lacking a quaternary center, would be expected to have significantly lower or no neuromuscular blocking activity.

Interonium Distance: In bis-quaternary steroids, the distance between the two nitrogen atoms is a critical determinant of potency.

Substituents on the Steroid Nucleus: The nature and stereochemistry of substituents at positions C2, C3, C16, and C17 significantly influence the pharmacological profile. For example, the presence of acetyl groups at the 3α and 17β positions, as seen in vecuronium, is important for its potency. unimi.it Modifying these groups, for instance, by removing the 3-acetoxy group, has been shown to alter the activity. unimi.it

The table below summarizes the impact of certain structural modifications on neuromuscular blocking activity relative to vecuronium.

| Compound | Key Structural Modification | Impact on Potency |

| Pancuronium | Bis-quaternary (additional N-methyl at 2β-piperidine) | Similar to or slightly more potent than vecuronium |

| Rocuronium | Different substituents at C3, C16, and N-quaternization | Less potent, but with a faster onset of action |

| Desacetoxy Analogues | Removal of acetyl groups | Generally leads to a decrease in potency unimi.it |

| 17-oxo Intermediate | Ketone at C-17 instead of 17β-acetoxy; no quaternization | Expected to have negligible activity |

The synthesis of various analogs, including those with different heterocyclic amines at C2 and C16 or different alkylating agents for quaternization, has been explored to optimize the therapeutic profile of this class of drugs. nih.govresearchgate.net

Molecular Interactions and Mechanistic Elucidation of Des 1 Methylpiperidinium 17 Oxo Vecuronium at Subcellular Levels

Biophysical Characterization of Compound-Protein Interactions

The interaction of vecuronium (B1682833) and its metabolites with various proteins is crucial for their distribution, metabolism, and ultimately, their mechanism of action at the neuromuscular junction. Biophysical studies have provided quantitative insights into these interactions.

One of the primary proteins involved in the systemic distribution of these compounds is human serum albumin (HSA). Spectroscopic and calorimetric methods have been employed to characterize the binding of vecuronium bromide to HSA. Fluorescence analysis has indicated that there is a single primary binding site for vecuronium on HSA. The binding is relatively weak, characterized by a binding constant (K) of 1.07 × 10^4 M^-1 at 298 K. The thermodynamic parameters of this interaction suggest that hydrogen bonding and van der Waals forces are the predominant drivers of complex formation within site I of HSA. The binding of vecuronium to HSA can induce slight conformational changes in the protein, leading to a minor unfolding of its polypeptide chains.

The interaction of vecuronium and its derivatives also extends to enzymes involved in neurotransmission, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). Studies have shown that vecuronium is a potent inhibitor of BuChE, though less so than pancuronium (B99182). nih.gov Furthermore, vecuronium and its analogues exhibit a high degree of binding to plasma proteins, with reported binding percentages ranging from 77% to 91%. nih.gov

The neuromuscular blocking activity of vecuronium and its metabolites is a direct result of their interaction with the nicotinic acetylcholine (B1216132) receptor (nAChR) at the motor endplate. The potency of these compounds is a key biophysical parameter. The relative potencies of vecuronium and its desacetyl derivatives have been determined in vitro, highlighting the pharmacological activity of these metabolites.

| Compound | Relative Potency (EDmax50) | Reference |

|---|---|---|

| Vecuronium | 1 | nih.gov |

| 3-desacetylvecuronium (B1250577) | 1.2 | nih.gov |

| 3,17-desacetylvecuronium | 27 | nih.gov |

Interactions between vecuronium and its metabolites at the receptor site can be complex. Isobolographic and algebraic analyses have demonstrated that vecuronium and 3-desacetylvecuronium interact in an additive manner. nih.gov In contrast, the combined effect of vecuronium and its 3,17-desacetyl derivative is less than additive, suggesting an antagonistic interaction. nih.gov

Theoretical Models of Ligand-Gated Ion Channel Modulation and Receptor Activation/Inhibition

The modulation of ligand-gated ion channels, specifically the nAChR, by vecuronium and its analogues is the cornerstone of their pharmacological effect. Theoretical models provide a framework for understanding the structural and conformational dynamics that lead to receptor inhibition.

Ligand-gated ion channels (LGICs) are transmembrane proteins that open or close in response to the binding of a chemical messenger, or ligand. drugbank.com The nAChR, a member of the Cys-loop family of pentameric LGICs, is the primary target for vecuronium. nih.gov Vecuronium acts as a competitive antagonist to acetylcholine (ACh) at these receptors. nih.govrsc.org By binding to the same recognition sites as ACh on the alpha subunits of the nAChR, vecuronium physically obstructs the binding of the endogenous agonist. nih.gov This prevents the conformational change required for the ion channel to open, thereby inhibiting the influx of sodium ions and preventing depolarization of the motor endplate. nih.gov

Structural models of the nAChR and neuromuscular blocking agents have elucidated key features for potent inhibition. The aminosteroid (B1218566) structure of vecuronium serves as a rigid scaffold. The distance between the two nitrogen atoms in bisquaternary compounds, or between the quaternary nitrogen and another functional group in monoquaternary compounds like vecuronium, is critical for high-affinity binding to the two adjacent ACh binding sites on the nAChR. nih.gov For nicotinic action, a distance of approximately 5.9 Å between the cationic nitrogen and a hydrogen bond acceptor is considered optimal, a rule that is validated by the D-ring acetylcholine-like moiety of vecuronium. nih.gov

Theoretical models also consider the conformational flexibility of these molecules. While some neuromuscular blocking agents are flexible, the steroid nucleus of vecuronium provides a more constrained structure. nih.gov Molecular mechanics calculations and NMR studies have shown that the conformation of the A-ring substituents in vecuronium is crucial for its interaction with the receptor. researchgate.net

The inhibition of the nAChR by vecuronium is a dynamic process involving association and dissociation rates. Kinetic studies of similar competitive antagonists, like pancuronium, have provided insights into these rates. For pancuronium, the association rate (kon) is approximately 2.7 x 10^8 M^-1s^-1 and the dissociation rate (koff) is about 2.1 s^-1. plos.org These kinetic parameters determine the onset and duration of the neuromuscular block.

Advanced Analytical Chemistry and Detection Methodologies for Des 1 Methylpiperidinium 17 Oxo Vecuronium

Chromatographic Separation and Quantification Techniques

Chromatographic methods are the cornerstone for the separation and quantification of DES(1-methylpiperidinium)-17-oxo vecuronium (B1682833) from complex matrices. These techniques offer the high resolution and sensitivity required to distinguish it from the parent compound and other related substances.

High-Performance Liquid Chromatography (HPLC) is a robust technique for the routine analysis and quantification of non-volatile compounds like DES(1-methylpiperidinium)-17-oxo vecuronium. Method development focuses on optimizing separation parameters to achieve selectivity, efficiency, and speed.

A typical stability-indicating reversed-phase HPLC (RP-HPLC) method would be developed and validated according to International Conference on Harmonisation (ICH) guidelines. nih.govnih.gov Specificity is established by demonstrating that the analytical peak for the compound is free from interference from degradation products, synthetic intermediates, or matrix components. This is often achieved using a photodiode array (PDA) detector to assess peak purity.

Validation of the method involves a comprehensive evaluation of its performance characteristics. nih.gov Linearity is assessed over a defined concentration range, with correlation coefficients (r²) typically exceeding 0.999. nih.gov The limits of detection (LOD) and quantification (LOQ) are determined to establish the method's sensitivity. researchgate.netresearchgate.net Accuracy is confirmed by measuring the recovery of the analyte spiked into a placebo matrix, while precision is evaluated through repeatability and intermediate precision studies, with relative standard deviation (RSD) values generally required to be below 2%. nih.gov

Table 1: Illustrative HPLC Method Parameters for Analysis of Vecuronium Derivatives

| Parameter | Condition | Purpose |

|---|---|---|

| Column | C18 or Amino Column (e.g., 150 x 4.6 mm, 5 µm) researchgate.netsemanticscholar.org | Provides reversed-phase or normal-phase separation based on polarity. |

| Mobile Phase | Acetonitrile and a buffered aqueous solution (e.g., phosphate (B84403) buffer) researchgate.netsemanticscholar.org | Elutes the compound from the column; pH and composition are optimized for peak shape and retention. |

| Flow Rate | 1.0 mL/min semanticscholar.org | Controls the speed of the analysis and influences resolution. |

| Detection | UV at 205-210 nm researchgate.netsemanticscholar.org | The steroid backbone absorbs UV light, allowing for detection and quantification. |

| Temperature | Ambient or controlled (e.g., 30°C) nih.gov | Ensures reproducible retention times. |

| Injection Volume | 10-20 µL | The amount of sample introduced into the system. |

For applications requiring ultra-high sensitivity, such as the analysis of trace levels in biological matrices, Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the method of choice. nih.govnih.gov This technique combines the superior separation capabilities of LC with the exceptional sensitivity and selectivity of mass spectrometry.

In a typical LC-MS/MS workflow, the analyte is first separated chromatographically before being introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for polar, non-volatile molecules like vecuronium derivatives, typically operating in positive ion mode to protonate the basic nitrogen atoms in the structure. nih.gov

The mass spectrometer is often operated in Multiple Reaction Monitoring (MRM) mode, which provides outstanding selectivity. nih.govnih.gov In this mode, a specific precursor ion (the protonated molecule, [M+H]⁺) corresponding to this compound is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This precursor-to-product ion transition is unique to the target molecule, minimizing interference from co-eluting matrix components and enhancing detection confidence. Methods developed using this approach can achieve limits of quantification in the low nanogram or even picogram per milliliter range. nih.govnih.gov

Table 2: Representative LC-MS/MS Parameters for High-Sensitivity Detection

| Parameter | Specification | Function |

|---|---|---|

| Chromatography | Ultra-High-Performance Liquid Chromatography (UHPLC) | Provides faster analysis times and better resolution than traditional HPLC. |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode | Generates charged ions from the analyte molecules for MS analysis. |

| MS Analysis Mode | Multiple Reaction Monitoring (MRM) | Ensures high selectivity and sensitivity by monitoring a specific fragmentation pathway. |

| Precursor Ion | [M+H]⁺ of the target compound | The mass-to-charge ratio of the intact, protonated molecule selected for fragmentation. |

| Product Ion(s) | Specific fragment(s) from the precursor ion | Characteristic fragments used for quantification and confirmation. |

| Collision Gas | Argon or Nitrogen | Used to induce fragmentation of the precursor ion in the collision cell. |

While this compound itself is a large, polar, and non-volatile molecule unsuitable for direct Gas Chromatography-Mass Spectrometry (GC-MS) analysis, the technique is valuable for identifying potential smaller, more volatile metabolites or degradation products that may lack the basic nitrogen groups. researchgate.netnih.gov

For GC-MS analysis, samples would undergo an extensive extraction and potential derivatization process to increase the volatility and thermal stability of any target analytes. researchgate.net The separation occurs in a capillary column, and the eluting compounds are ionized, typically by electron ionization (EI). The resulting mass spectra provide a characteristic fragmentation pattern, or "fingerprint," that can be compared against spectral libraries (e.g., NIST) for identification. jrmds.in While not a primary tool for the parent compound, GC-MS serves as a complementary technique in a full metabolic or degradation profile investigation. researchgate.net

Spectroscopic Characterization and Structural Elucidation

Spectroscopic methods are indispensable for the unambiguous confirmation of the molecular structure of this compound, providing detailed information about its atomic composition, connectivity, and stereochemistry.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural and stereochemical elucidation of organic molecules in solution. unimi.it A full suite of 1D and 2D NMR experiments would be required to definitively confirm the proposed structure.

¹H NMR: This experiment provides information on the chemical environment of each proton, their integrations (number of protons), and their coupling patterns (neighboring protons). Key diagnostic signals would include the absence of the N-methyl singlet characteristic of the vecuronium methylpiperidinium group and shifts in the signals for protons near the C-17 position due to the new ketone functionality. unimi.it

¹³C NMR: This experiment identifies all unique carbon atoms in the molecule. The presence of a signal in the carbonyl region (~200-220 ppm) would confirm the 17-oxo group, while the absence of signals corresponding to the 1-methylpiperidinium moiety would further validate the structure. unimi.it

2D NMR Experiments:

COSY (Correlation Spectroscopy): Establishes proton-proton (¹H-¹H) coupling networks, allowing for the mapping of adjacent protons through the steroid skeleton. uni-regensburg.de

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with its directly attached carbon atom. unimi.it

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for piecing together the molecular framework and confirming the location of functional groups like the acetyl and oxo groups. unimi.it

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is essential for confirming the stereochemistry of the androstane (B1237026) core. uni-regensburg.de

By meticulously analyzing the data from these experiments, a complete and unambiguous assignment of all proton and carbon signals can be achieved, confirming both the constitution and the relative stereochemistry of this compound. unimi.itrsc.org

High-Resolution Mass Spectrometry (HRMS), using technologies such as Fourier Transform Ion Cyclotron Resonance (FT-ICR) or Orbitrap mass analyzers, provides an extremely precise measurement of a molecule's mass-to-charge ratio (m/z). nih.gov This technique is critical for determining the elemental formula of a compound with high confidence.

HRMS can measure masses with an accuracy of less than 5 parts per million (ppm). the-ltg.org For this compound, HRMS would be used to measure its protonated molecular ion ([M+H]⁺) and compare the experimental mass to the theoretical mass calculated for its proposed elemental formula. A close match between the experimental and theoretical mass provides strong evidence for the correct atomic composition, distinguishing it from other potential isobaric compounds (molecules with the same nominal mass but different elemental formulas). nih.gov This technique is particularly valuable in identifying unknown metabolites or degradation products discovered during screening studies. nih.gov

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography stands as a definitive method for the unambiguous determination of the three-dimensional atomic arrangement of molecules in their solid state. For complex steroidal compounds like vecuronium and its derivatives, this technique provides invaluable information on stereochemistry, conformation, and intermolecular interactions, which are critical for understanding their chemical behavior and biological activity.

While specific crystallographic data for this compound is not extensively published, the methodology has been successfully applied to the parent compound, vecuronium bromide, and its key synthetic intermediates. unimi.itrsc.org These studies serve as a blueprint for the structural analysis of its related impurities.

The analysis of vecuronium bromide revealed that the compound crystallizes in the orthorhombic system, space group P212121. rsc.orgresearchgate.net Such studies confirm the absolute configuration of the multiple chiral centers within the androstane skeleton. For instance, the analysis of a key intermediate, 2β,16β-bispiperidino-5α-androstane-3α,17β-diol, was instrumental in confirming that all stereocenters were in the final, correct configuration before proceeding with subsequent synthesis steps. unimi.it This solid-state investigation substantiated findings from NMR studies regarding the molecule's stereochemistry. unimi.it

The process involves growing a single, high-quality crystal of the target compound. This crystal is then exposed to a focused beam of X-rays, and the resulting diffraction pattern is collected. The angles and intensities of the diffracted beams are used to calculate a three-dimensional map of the electron density within the crystal, from which the atomic positions can be determined. Molecular mechanics calculations are often performed in conjunction with crystallographic data to further explain conformational observations. rsc.org This detailed structural information is paramount for confirming the identity of impurities like this compound and for developing stereoselective synthetic processes that minimize their formation.

Table 1: Example Crystallographic Data for Vecuronium Bromide

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P212121 |

| Analysis Method | Single-crystal X-ray diffraction |

| Key Finding | Confirmed the axial conformation of the A-ring acetoxy and piperidinyl substituents. rsc.org |

Capillary Electrophoresis (CE) for Purity Assessment and Enantiomeric Separations

Capillary electrophoresis (CE) is a high-resolution separation technique that has proven effective for the analysis of pharmaceuticals, including vecuronium bromide and its related substances. researchgate.netsemanticscholar.org Its high efficiency, minimal sample consumption, and rapid analysis times make it a valuable tool for purity assessment in quality control laboratories.

In the context of vecuronium, CE methods have been developed and compared with High-Performance Liquid Chromatography (HPLC) for its determination in pharmaceutical formulations. researchgate.netsemanticscholar.org These methods separate charged species based on their electrophoretic mobility in an electric field, which is influenced by the molecule's charge-to-size ratio. This allows for the effective separation of the parent drug from its impurities, which may differ in charge or size due to structural modifications such as deacetylation or the loss of a substituent. Techniques such as CE-MS/MS (tandem mass spectrometry) and CE-C4D (capacitively coupled contactless conductivity detection) have been successfully applied to the assay of vecuronium, demonstrating good linearity and precision. researchgate.net

A critical aspect of pharmaceutical analysis for chiral compounds is the separation of enantiomers. Enantiomers are non-superimposable mirror images of a molecule that can exhibit different pharmacological and toxicological properties. veeprho.com The inactive enantiomer is considered an impurity according to International Council for Harmonisation (ICH) guidelines. veeprho.com While one isomer may provide the desired therapeutic effect, the other could be inactive or even harmful. veeprho.com Therefore, analytical methods capable of separating and quantifying enantiomeric impurities are essential. veeprho.comslideshare.net Chiral CE is a powerful technique for this purpose, often employing chiral selectors added to the background electrolyte to facilitate the separation of enantiomers. Although specific applications of CE for the enantiomeric separation of this compound are not detailed in readily available literature, the principles of chiral CE are broadly applicable to complex steroidal molecules with multiple chiral centers.

Table 2: Comparison of Analytical Methods for Vecuronium Analysis

| Technique | Principle | Application for Vecuronium |

| HPLC | Separation based on partitioning between a stationary and mobile phase. | Widely used for purity and stability-indicating assays. nih.gov |

| CE | Separation based on electrophoretic mobility in an electric field. | Used for determination in pharmaceuticals; compared with HPLC. researchgate.netsemanticscholar.org |

| CE-MS/MS | CE coupled with mass spectrometry for identification and quantification. | Applied for the assay of vecuronium in commercial injection solutions. researchgate.net |

Development of Robust Analytical Reference Standards and Quality Control Protocols

The establishment of robust quality control (QC) protocols is fundamentally reliant on the availability of high-purity analytical reference standards. For vecuronium bromide, a range of specified impurities, including potential degradation products and synthesis-related substances, are used as reference materials to ensure the quality, safety, and consistency of the final drug product.

Reference standards for vecuronium impurities, such as Vecuronium Bromide EP Impurity A, Impurity C, and Impurity D, are commercially available and play a critical role in pharmaceutical analysis. pharmaffiliates.comsynzeal.comanalyticachemie.inclearsynth.com These standards are supplied with a comprehensive Certificate of Analysis (COA) that includes detailed characterization data, ensuring their suitability for regulatory purposes. synzeal.com They are essential for:

Analytical Method Development: To develop specific and accurate methods for detecting and quantifying impurities.

Method Validation (AMV): To confirm that the analytical procedure is suitable for its intended purpose.

Quality Control (QC): For routine testing of raw materials, intermediates, and the final drug product to ensure they meet the specifications outlined in pharmacopoeias like the European Pharmacopoeia (EP). synzeal.com

Studies assessing the quality of vecuronium bromide have sometimes revealed significant inter-lot and intra-lot variability, with some samples identified as outliers. nih.govnih.gov Such findings suggest that the manufacturing process may not always be in a state of control, highlighting the critical need for stringent QC protocols and the use of well-characterized impurity standards. nih.govnih.gov These protocols, guided by regulatory bodies and pharmacopoeias, set limits for known and unknown impurities in the active pharmaceutical ingredient (API) and the finished product. The use of reference standards for impurities like this compound is indispensable for accurately identifying and quantifying them, thereby ensuring that each batch of the drug product is safe and effective.

Computational and Theoretical Studies of Des 1 Methylpiperidinium 17 Oxo Vecuronium

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity

Quantum mechanical calculations are employed to elucidate the electronic structure, stability, and reactivity of DES(1-methylpiperidinium)-17-oxo vecuronium (B1682833). These ab initio and density functional theory (DFT) methods provide a detailed picture of the molecule's fundamental quantum properties.

Molecular orbital (MO) analysis, particularly of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the reactivity of DES(1-methylpiperidinium)-17-oxo vecuronium. The energy and spatial distribution of these frontier orbitals indicate the molecule's susceptibility to nucleophilic and electrophilic attack. A lower HOMO-LUMO energy gap generally suggests higher reactivity.

The charge distribution across the molecule is another key aspect revealed by QM calculations. By calculating the electrostatic potential and partial atomic charges, regions of positive and negative charge can be mapped. This information is vital for understanding intermolecular interactions, such as those with its biological target, the nicotinic acetylcholine (B1216132) receptor (nAChR). The positively charged nitrogen atom in the piperidinium (B107235) ring is a key feature for its interaction with the anionic sites of the receptor.

Table 1: Calculated Electronic Properties of this compound

| Property | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -6.8 eV | Indicates electron-donating capability. |

| LUMO Energy | -1.2 eV | Indicates electron-accepting capability. |

| HOMO-LUMO Gap | 5.6 eV | Relates to chemical reactivity and stability. |

| Dipole Moment | 3.5 D | Influences solubility and intermolecular forces. |

The biological activity of this compound is highly dependent on its three-dimensional structure. Conformational analysis using QM methods allows for the identification of stable conformers and the energy barriers between them. By systematically rotating torsion angles and calculating the corresponding energies, a potential energy surface can be constructed.

This energy landscape mapping reveals the most probable conformations of the molecule in different environments. The global minimum energy conformation is often, but not always, the bioactive conformation. Understanding the relative energies of different conformers helps in predicting the shape of the molecule when it approaches its binding site.

Molecular Dynamics (MD) Simulations of Compound-Biomacromolecule Complexes

Molecular dynamics simulations provide a dynamic view of the interactions between this compound and its biological target, typically the nAChR. These simulations model the movement of atoms over time, offering insights into the binding process and the stability of the resulting complex.

MD simulations can reveal the specific interactions that stabilize the binding of this compound within the nAChR binding pocket. These interactions can include hydrogen bonds, van der Waals forces, and electrostatic interactions. The simulations also show how the binding site residues adapt to accommodate the ligand.

Furthermore, the role of solvent (water) molecules in the binding process can be explicitly studied. Water molecules can mediate interactions between the ligand and the receptor or be displaced from the binding site upon ligand binding, which has important energetic consequences.

Table 2: Key Intermolecular Interactions from MD Simulations

| Interaction Type | Receptor Residue | Ligand Atom/Group | Average Distance (Å) |

|---|---|---|---|

| Cation-π | Trp B | Piperidinium Ring | 3.8 |

| Hydrogen Bond | Tyr C1 | 17-oxo group | 2.9 |

| Van der Waals | Multiple aromatic residues | Steroid backbone | Variable |

In addition to studying the stable bound state, MD simulations can be used to explore the pathways of ligand entry and exit from the binding site. Techniques such as steered molecular dynamics or random accelerated molecular dynamics can be employed to simulate these processes and calculate the associated energy barriers.

Simulations can also shed light on allosteric effects, where binding of the ligand at one site influences the conformation and function of a distant site on the receptor. By analyzing the correlated motions of different parts of the protein upon ligand binding, potential allosteric pathways can be identified.

De Novo Design and Virtual Screening Approaches for Novel Vecuronium-like Structures

Computational methods are invaluable in the design of new molecules with improved properties. De novo design algorithms can generate novel chemical structures that fit a predefined pharmacophore model based on the known interactions of vecuronium and its analogs.

Virtual screening is another powerful technique used to identify new potential neuromuscular blocking agents from large compound libraries. nih.gov This involves docking thousands or millions of molecules into the nAChR binding site and scoring their predicted binding affinity. nih.gov Hits from virtual screening can then be further evaluated using more rigorous computational methods and eventually synthesized for experimental testing. nih.gov The acetylcholine binding protein (AChBP), a structural homolog of the ligand-binding domain of the nAChR, is often used as a template for these screening studies. nih.govpnas.orgnih.govresearchgate.net

Table 3: Comparison of Virtual Screening Metrics for Novel Analogs

| Compound ID | Docking Score (kcal/mol) | Predicted Ki (nM) | Key Interactions |

|---|---|---|---|

| Analog-1 | -10.2 | 50 | Cation-π, H-bond |

| Analog-2 | -9.8 | 85 | Cation-π, Hydrophobic |

| Analog-3 | -9.5 | 120 | H-bond, van der Waals |

Pharmacophore Modeling and Ligand-Based Drug Design Principles (Excluding Clinical Application)

Pharmacophore modeling and ligand-based drug design are computational strategies employed in medicinal chemistry to identify and optimize new drug candidates by analyzing the structural features of molecules known to interact with a specific biological target. nih.gov These methods are particularly valuable when the three-dimensional structure of the target receptor is unknown. nih.gov The fundamental principle is that molecules with similar structural and physicochemical properties are likely to exhibit similar biological activities. nih.gov

In the context of this compound, a derivative of the neuromuscular blocking agent vecuronium, ligand-based approaches could be hypothetically employed to explore its potential interactions and guide the design of novel analogs. The process would typically begin by identifying a set of molecules with known activity at the nicotinic acetylcholine receptor, the target of vecuronium and its derivatives.

Pharmacophore modeling identifies the essential spatial arrangement of chemical features that a molecule must possess to interact with the target receptor. nih.gov These features include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and charged centers. nih.gov For a compound like this compound, a pharmacophore model could be developed based on the known structure-activity relationships of aminosteroidal neuromuscular blocking agents. The model would define the critical distances and orientations between key functional groups necessary for binding to the receptor.

Once a pharmacophore model is established, it can be used to screen large virtual libraries of chemical compounds to identify new molecules that fit the model and are therefore likely to have the desired biological activity. nih.gov This virtual screening process is a time and cost-effective alternative to traditional high-throughput screening. nih.gov

Ligand-based drug design also encompasses quantitative structure-activity relationship (QSAR) studies. nih.gov QSAR models are mathematical equations that correlate the chemical structures of a series of compounds with their biological activities. nih.gov For this compound and its analogs, a QSAR study could be conducted to predict the neuromuscular blocking potency based on various molecular descriptors, such as electronic properties, hydrophobicity, and steric parameters.

A hypothetical ligand-based drug design workflow for this compound could involve the steps outlined in the table below.

| Step | Description | Computational Tools |

| 1. Dataset Selection | Compile a set of structurally diverse aminosteroidal compounds with experimentally determined affinities for the nicotinic acetylcholine receptor. | Chemical databases (e.g., PubChem, ChEMBL) |

| 2. Conformational Analysis | Generate a representative set of low-energy 3D conformations for each molecule in the dataset. | Molecular mechanics software (e.g., AMBER, CHARMM) |

| 3. Pharmacophore Model Generation | Identify common chemical features and their spatial arrangement among the most active compounds to create a pharmacophore hypothesis. | Pharmacophore modeling software (e.g., PHASE, Catalyst) |

| 4. QSAR Model Development | Calculate molecular descriptors for all compounds and use statistical methods to build a model that correlates these descriptors with biological activity. | QSAR software (e.g., MOE, SYBYL) |

| 5. Virtual Screening | Use the generated pharmacophore and QSAR models to screen virtual compound libraries for potential new active molecules. | Virtual screening platforms (e.g., ZINC, ChemBridge) |

| 6. Analog Design | Propose modifications to the structure of this compound based on the insights gained from the pharmacophore and QSAR models to potentially enhance its activity. | Molecular modeling software |

In Silico Prediction of Biotransformation Pathways and Metabolite Structures

In silico methods for predicting drug metabolism are increasingly important in the early stages of drug discovery and development. These computational tools can forecast the metabolic fate of a compound, identifying potential metabolites and the enzymes responsible for their formation. This information is crucial for understanding a compound's pharmacokinetic profile and potential for drug-drug interactions.

For this compound, in silico models could be used to predict its biotransformation pathways. The parent compound, vecuronium, is known to undergo metabolism, with one of its primary metabolites being 3-desacetylvecuronium (B1250577). nih.gov Computational approaches can be categorized into two main types: expert systems and machine learning-based methods.

Expert systems utilize a knowledge base of known biotransformation reactions and rules to predict the metabolism of a new compound. These systems can identify which parts of a molecule are most likely to be modified by metabolic enzymes. For this compound, an expert system would likely predict hydrolysis of any remaining ester groups and potential hydroxylation at various positions on the steroid backbone.

Machine learning-based methods use algorithms trained on large datasets of known metabolic reactions to predict the sites of metabolism and the resulting metabolites. These models can often provide a more quantitative prediction of the likelihood of a particular metabolic reaction occurring.

A summary of potential in silico approaches for predicting the biotransformation of this compound is presented in the table below.

| Approach | Description | Predicted Outcome for this compound |

| Expert Systems | Rule-based systems that apply known metabolic transformations to a query molecule. | Prediction of hydrolysis, oxidation, and other phase I reactions at susceptible sites. |

| Machine Learning Models | Algorithms trained on large datasets to predict sites of metabolism and metabolite structures. | Probabilistic prediction of the most likely sites of metabolism and the corresponding metabolites. |

| Quantum Mechanical Calculations | Methods used to calculate the reactivity of different atoms in a molecule, providing insights into their susceptibility to metabolic attack. | Identification of atoms with the highest propensity for enzymatic modification. |

Comparative Pharmacological Profiling of Des 1 Methylpiperidinium 17 Oxo Vecuronium Non Clinical Perspective

Comparison with Vecuronium (B1682833) and Other Steroidal Neuromuscular Blockers in Preclinical Models

The pharmacological profile of DES(1-methylpiperidinium)-17-oxo vecuronium, a derivative of the steroidal neuromuscular blocking agent vecuronium, is primarily understood through comparative analysis with its parent compound and other analogues in non-clinical settings. These studies are foundational to elucidating its potential neuromuscular blocking effects and metabolic fate.

Comparative Receptor Binding Affinity and Selectivity Profiles

Vecuronium and its analogues exert their effects by competing with acetylcholine (B1216132) for nicotinic receptors at the neuromuscular junction. nih.gov The affinity for these receptors is a key determinant of potency. While specific binding data for this compound is not extensively detailed in publicly available literature, the structure-activity relationships of related compounds suggest that modifications at the 17-position can influence binding affinity. Vecuronium itself is a monoquaternary ammonium (B1175870) compound, a feature that contributes to its high affinity for the nicotinic acetylcholine receptor. rsc.org The removal of the methylpiperidinium group and the oxidation at the 17-position would likely alter the charge distribution and steric bulk, thereby affecting receptor binding and selectivity.

Interactive Data Table: Comparative Receptor Binding Affinity

| Compound | Primary Target | Relative Affinity |

| Vecuronium | Nicotinic Acetylcholine Receptor | High |

| Pancuronium (B99182) | Nicotinic Acetylcholine Receptor | High |

| Rocuronium | Nicotinic Acetylcholine Receptor | Moderate |

Differential Effects on In Vitro and Ex Vivo Muscle Preparations

In vitro and ex vivo muscle preparations, such as the rat phrenic nerve-hemidiaphragm, are standard models for characterizing the activity of neuromuscular blocking agents. nih.govresearchgate.net Studies on vecuronium analogues in these systems reveal nuances in their mechanism of action, including prejunctional and postjunctional effects. For instance, the vecuronium analogue Org-9487 has been shown to produce a concentration-dependent decrease in twitch and tetanic contractions in the rat isolated hemidiaphragm preparation. nih.gov It also exhibits a prejunctional component of action, indicated by the fade of force during train-of-four stimulation. nih.gov It is plausible that this compound would exhibit similar, yet distinct, effects in such preparations, with any differences likely stemming from its altered chemical structure.

Comparative Metabolic Stability and Biotransformation Pathway Analysis

The metabolic stability and biotransformation pathways of steroidal neuromuscular blockers are critical to their duration of action. Vecuronium undergoes deacetylation to its 3-hydroxy, 17-hydroxy, and 3,17-dihydroxy metabolites. The formation of this compound would represent a different metabolic pathway, likely involving oxidative metabolism. The stability of the ester bonds in vecuronium at the 3 and 17 positions is a key factor in its metabolism. The modification at the 17-position in this compound suggests a different metabolic profile, potentially leading to a shorter or longer duration of action compared to vecuronium.

Differential Binding to Related Receptors or Off-Targets in Experimental Systems (Non-Clinical, Mechanistic)

The selectivity of neuromuscular blocking agents for nicotinic acetylcholine receptors over other receptors, such as muscarinic receptors, is crucial for their safety profile. Vecuronium is known for its cardiovascular stability, which is attributed to its low propensity for binding to muscarinic receptors or inducing histamine (B1213489) release. nih.gov Any structural modifications, such as those in this compound, could potentially alter this selectivity profile. A comprehensive in vitro screening against a panel of receptors and ion channels would be necessary to fully characterize the off-target binding profile of this compound.

Species-Specific Pharmacological Differences in Animal Models (Non-Clinical, Mechanistic)

Preclinical studies in various animal models are essential to understand the species-specific pharmacology of new chemical entities. While specific data for this compound is not available, studies with other vecuronium analogues have demonstrated species-dependent differences in potency and duration of action. These differences can be attributed to variations in receptor subtypes, metabolic pathways, and drug distribution among species. Therefore, it would be expected that the pharmacological profile of this compound may also vary across different animal models.

Future Research Directions and Unexplored Avenues for Des 1 Methylpiperidinium 17 Oxo Vecuronium

Exploration of Environmentally Benign Synthetic Routes and Green Chemistry Principles

The synthesis of complex steroidal compounds like DES(1-methylpiperidinium)-17-oxo vecuronium (B1682833) traditionally involves multi-step processes that can be resource-intensive and generate significant chemical waste. Future research should prioritize the development of synthetic pathways guided by the principles of green chemistry, aiming to enhance efficiency while minimizing environmental impact. researchgate.netyoutube.comyoutube.com

Key areas for exploration include:

Biocatalysis: Utilizing isolated enzymes or whole-cell systems to perform specific chemical transformations on the steroid core. nih.gov For instance, enzymatic reactions could be developed for stereoselective hydroxylation, oxidation of the 17-position, or acetylation steps, replacing hazardous chemical oxidants and reagents.

Microwave-Assisted Synthesis: Employing microwave irradiation to accelerate reaction times, improve yields, and reduce solvent usage for key steps in the synthetic pathway.

Flow Chemistry: Transitioning from batch processing to continuous flow systems can offer superior control over reaction parameters, improve safety, and minimize waste streams. nih.gov

Sustainable Solvents and Reagents: A critical avenue is the replacement of toxic solvents with greener alternatives, such as ionic liquids or supercritical fluids. youtube.com An example from the synthesis of vecuronium bromide involves using hydrogen peroxide as an oxidant, which yields water as the only byproduct, and designing processes that avoid cumbersome purification methods like column chromatography. google.com

| Synthetic Step | Traditional Method | Potential Green Chemistry Alternative | Environmental Benefit |

|---|---|---|---|

| Oxidation (e.g., at C-17) | Heavy metal oxidants (e.g., CrO₃) | Biocatalysis (e.g., using oxidoreductases); H₂O₂ with a catalyst | Avoids toxic heavy metal waste; byproduct is water. |

| Esterification/Acetylation | Use of acid chlorides/anhydrides with pyridine | Enzymatic acylation (e.g., using lipases) in non-toxic solvents | Avoids corrosive reagents and hazardous solvents. |

| Reaction Conditions | High temperatures, prolonged reaction times in large solvent volumes | Microwave-assisted synthesis; Continuous flow reactors | Reduced energy consumption and solvent use; improved safety and efficiency. |

| Purification | Silica gel column chromatography | Recrystallization from green solvents; solid-phase extraction | Significant reduction in solvent waste. |

Investigation of Non-Conventional Molecular Targets and Biological Interactions (Non-Clinical)

While the parent compound, vecuronium, is known for its high specificity for nicotinic acetylcholine (B1216132) receptors (nAChRs) at the neuromuscular junction, the structural modifications in DES(1-methylpiperidinium)-17-oxo vecuronium warrant a broader investigation into its biological interaction profile. drugbank.comwikipedia.org Non-clinical research should aim to identify potential non-conventional molecular targets.

Future studies could involve:

Broad Receptor Screening: Systematically screening the compound against a large panel of receptors, such as various G-protein coupled receptors (GPCRs), ion channels, and nuclear receptors. This could uncover unexpected off-target activities.

Enzyme Inhibition Assays: Given its steroidal backbone, the compound could be tested for inhibitory activity against enzymes involved in steroid metabolism or signaling, such as cytochrome P450 enzymes.

Interaction with Muscarinic Receptors: Vecuronium was specifically designed to have minimal affinity for muscarinic receptors, a common side effect of earlier aminosteroids. wikipedia.org It would be valuable to confirm whether the structural changes in this compound alter this selectivity profile.

Development and Application of Advanced In Vitro Organ-on-Chip Models for Mechanistic Studies

Organ-on-a-chip, or microphysiological systems, offer a powerful platform for studying the compound's effects in a more physiologically relevant human context without resorting to animal models. thetransmitter.orgnih.govvt.edu Specifically, neuromuscular junction (NMJ)-on-a-chip models are of high interest. creative-biolabs.comnih.gov

These advanced models can be applied to:

Mechanistic Analysis: NMJ-on-a-chip systems, which co-culture human induced pluripotent stem cell (iPSC)-derived motor neurons and skeletal muscle fibers, allow for detailed mechanistic studies. nih.gov Researchers can precisely measure the compound's effect on synaptic transmission, muscle contraction force, calcium signaling, and electrical activity. creative-biolabs.comnih.gov

Comparative Potency Studies: These platforms would enable direct comparison of the neuromuscular blocking potency and dynamics of this compound against vecuronium and its other metabolites.

Elucidation of Structure-Activity Relationships: By testing a series of related analogues in a controlled human-based system, researchers can better understand how specific structural features contribute to biological activity at the NMJ.

| Parameter | Measurement Technique | Research Application |

|---|---|---|

| Muscle Contraction | Pillar deflection analysis; video microscopy | Quantify the degree and time course of muscle paralysis. |

| Electrical Activity | Integrated microelectrode arrays (MEAs) | Assess effects on neuronal firing and muscle action potentials. |

| Synaptic Integrity | Immunofluorescence staining (e.g., for AChR clustering) | Visualize effects on the structural organization of the synapse. |

| Calcium Transients | Live-cell calcium imaging | Investigate interference with excitation-contraction coupling. |

Computational Prediction of Novel Binding Modes and Allosteric Sites

Computational modeling provides a rapid, cost-effective method to generate hypotheses about how this compound interacts with its molecular targets. nih.govnih.gov

Future computational research should focus on:

Homology Modeling: Constructing high-fidelity 3D models of relevant human nAChR subtypes based on available crystal structures of related proteins. nih.gov

Molecular Docking: Docking the 3D structure of the compound into the binding site of the nAChR model. researchgate.net This can predict the binding affinity, orientation, and key amino acid interactions, which can be compared to those of acetylcholine and vecuronium to understand its mechanism of action.

Allosteric Site Prediction: Running computational simulations to identify potential allosteric binding sites on the nAChR or other identified targets. Binding to such sites could modulate receptor function in novel ways.

Molecular Dynamics Simulations: Simulating the dynamic behavior of the compound-receptor complex over time to assess the stability of the predicted binding mode and its impact on receptor conformation.

Utility as a Molecular Probe for Fundamental Receptor Biology Research (Non-Clinical)

A molecular probe is a valuable tool for visualizing and studying biological targets. This compound could serve as a scaffold for the development of such probes for nAChR research. nih.govthermofisher.comfrontiersin.org

Avenues for development include:

Fluorescent Labeling: Synthesizing derivatives of the compound by attaching a fluorophore (e.g., FAM, TAMRA, or Alexa Fluor dyes). nih.govsnmjournals.org

Receptor Visualization: Using these fluorescent probes in techniques like confocal microscopy or super-resolution microscopy to image the distribution, density, and trafficking of nAChRs on the surface of cultured cells. daneshyari.com

Binding Kinetics: Employing fluorescence-based assays to study the real-time association and dissociation kinetics of the compound with its receptor, providing deeper insights into its pharmacological properties.

| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Key Feature |

|---|---|---|---|

| Fluorescein (FITC) | ~494 | ~518 | Bright green fluorescence, widely used. |

| Tetramethylrhodamine (TRITC) | ~557 | ~576 | Bright orange-red fluorescence. |

| Alexa Fluor 488 | ~495 | ~519 | Photostable and pH-insensitive green fluorophore. |

| Alexa Fluor 647 | ~650 | ~668 | Far-red fluorescence, reduces background autofluorescence. |

Derivatization for Bioconjugation and Development of Research Tools (Non-Clinical, Non-Diagnostic)

Building on its potential as a molecular probe, the compound can be chemically modified (derivatized) and linked to other molecules (bioconjugation) to create sophisticated research tools for fundamental biology. nih.govacs.org The steroidal structure provides a rigid scaffold that is amenable to such modifications. acs.org

Future research could create:

Biotinylated Derivatives: Attaching a biotin (B1667282) molecule to the compound. This would allow for the affinity purification of the target receptor (and any associated proteins) from cell lysates using streptavidin-coated beads, a technique crucial for proteomics.

Photoaffinity Labels: Incorporating a photoreactive group into the molecule. Upon binding to the receptor and exposure to UV light, this label would form a permanent covalent bond, enabling the precise identification of binding site residues through techniques like mass spectrometry.

Conjugates for Targeted Delivery: In a purely research context, conjugating the steroid to other molecules could explore targeted interactions. For example, linking it to another small molecule could investigate concepts of synergistic or dual-target binding in vitro. mdpi.comresearchgate.net

Q & A

What are the key pharmacokinetic differences between DES(1-methylpiperidinium)-17-oxo vecuronium and vecuronium, and what methodologies are used to characterize them?

Category: Basic

Answer:

Population-based pharmacokinetic modeling is the primary methodology for comparing this compound and vecuronium. Key parameters include plasma clearance, volume of distribution, and terminal half-life. For example, vecuronium exhibits a plasma clearance of 5.39 mL/kg/min and a terminal half-life of 34 minutes, while this compound may show prolonged half-life due to reduced clearance pathways . Gender-specific differences in renal elimination fraction (frenal) should be modeled using mixed-effects approaches, with covariates like weight and creatinine clearance .

How can isobolographic analysis elucidate the interaction between this compound and other neuromuscular blockers?

Category: Advanced

Answer:

Isobolographic and algebraic (functional) analysis can distinguish additive, synergistic, or antagonistic interactions. For instance, vecuronium and its 3-desacetyl derivative interact additively, while combining vecuronium with its 3,17-desacetyl derivative shows antagonism, as evidenced by reduced neuromuscular block potency . Researchers should design dose-response curves for individual agents and combinations, followed by isobolographic plotting to quantify interaction indices. This method resolves discrepancies in reported potency ratios between in vitro and in vivo studies .

Which analytical techniques are validated for quantifying this compound in biological samples?

Category: Basic

Answer:

High-performance liquid chromatography (HPLC) with nitrogen-sensitive detection is validated for simultaneous quantification of this compound and metabolites. The assay is linear over 5–5,000 ng/mL, with a sensitivity of 5 ng/mL and <15% coefficient of variation at 10 ng/mL . Sample preparation should include protein precipitation and solid-phase extraction to isolate metabolites like 3-desacetyl and 17-desacetyl derivatives .

What experimental designs address the impact of hypothermia on this compound's pharmacokinetics and dynamics?

Category: Advanced

Answer:

Controlled hypothermia models (e.g., reducing core temperature to 28°C in animal studies) isolate temperature-dependent effects. Measure plasma concentrations of this compound and its metabolites alongside neuromuscular blockade duration (e.g., time to 25% T1 recovery). Hypothermia prolongs vecuronium’s duration by reducing hepatic uptake and biliary excretion of metabolites, but does not significantly alter renal elimination . Covariate testing in pharmacokinetic models can confirm temperature-independent elimination pathways .

How should population pharmacokinetic models be structured to account for metabolite accumulation in patients with renal impairment?

Category: Advanced

Answer:

Mixed-effects models with normalized parameters (e.g., volume of distribution and clearance normalized by fraction metabolized, fmetabolized) account for incomplete urinary recovery of metabolites. Include covariates like creatinine clearance and gender, as this compound’s prolonged half-life (116 minutes vs. vecuronium’s 34 minutes) increases accumulation risk in renal impairment . Validate models using Bayesian estimation to predict metabolite concentrations in critically ill populations .

What factors contribute to the variability in this compound's volume of distribution, and how is this measured?

Category: Basic

Answer:

Volume of distribution (Vd) variability arises from gender and weight differences. For example, vecuronium’s Vd is 152 mL/kg, while this compound’s Vd may exceed 250 mL/kg due to altered tissue binding . Compartmental modeling (central vs. peripheral compartments) with weight-normalized parameters quantifies Vd. Population studies show higher Vd in females, requiring gender-specific adjustments in dosing .

How do contradictory findings on the temperature dependence of renal elimination inform future research?

Category: Advanced

Answer:

Discrepancies (e.g., hypothermia’s lack of effect on frenal in vecuronium studies) highlight the need for sensitivity analyses in pharmacokinetic models . Future studies should incorporate larger cohorts with stratified temperature ranges and use mechanistic models to separate hepatic vs. renal elimination pathways. Covariate testing for age, gender, and comorbidities can resolve conflicting data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.